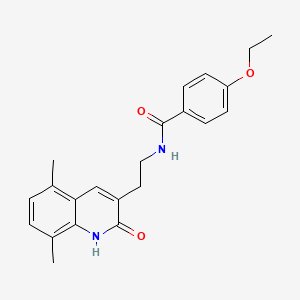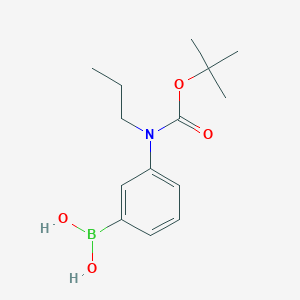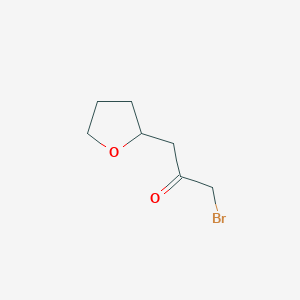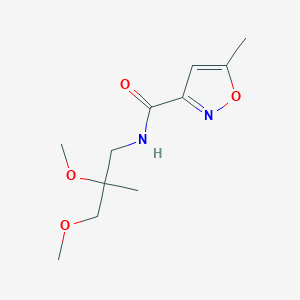![molecular formula C16H12N2O3S B2529197 (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one CAS No. 304863-57-8](/img/structure/B2529197.png)
(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Research conducted by Mohareb et al. (2004) explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of several heterocyclic derivatives. This study underscores the significance of thiophenylhydrazonoacetates in constructing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in heterocyclic synthesis and potential applications in developing pharmacologically active molecules (Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I., 2004).
Anticancer Activity of Functionalized Sulfur-Containing Heterocyclic Analogs
Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells. Their study revealed that these analogs possess antiproliferative activity, attributed to the hydroxyl group's presence, and demonstrated potential for combinational therapy in enhancing drug bioavailability. The research indicates the application of these compounds in cancer therapy, highlighting their significance in medicinal chemistry (Haridevamuthu, B., Manjunathan, T., Alphonse, C. R. W., Kumar, R. S., Thanigaivel, S., Kishore, S. C., Sundaram, V., Gopinath, P., Arockiaraj, J., & Bellucci, S., 2023).
Catalytic Applications of Molybdenum(VI) Complexes
Ghorbanloo and Alamooti (2017) studied the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research showcases the compound's utility in catalysis, providing insights into its application in organic synthesis and industrial processes (Ghorbanloo, M., & Alamooti, A. M., 2017).
Antimicrobial and Anticancer Potentials
A study by Kumar et al. (2013) on 2,3-dihydrobenzo[b][1,4]thiazepines highlighted their synthesis and evaluation for antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, their structural diversity suggests possible exploration for anticancer applications, further underlining the scientific relevance of this compound and its derivatives in developing new therapeutic agents (Kumar, M., Sharma, K., Fogla, A. K., Sharma, K., & Rathore, M., 2013).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-14(11)22-16(15)18-17-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBJHYOQWNSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(C4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)
![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)
![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)



![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

